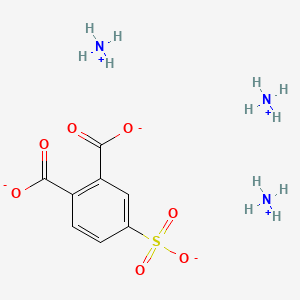![molecular formula C14H15N5O7S B1346055 Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate CAS No. 102394-28-5](/img/structure/B1346055.png)
Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate” is a chemical compound with the molecular formula C14H15N5O7S . It has an average mass of 397.363 Da and a monoisotopic mass of 397.069214 Da . It is also known as an environmental transformation product of Iodosulfuron-methyl .
Molecular Structure Analysis
The compound has 12 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP is 1.13, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, and its molar refractivity is 89.4±0.4 cm3 . It has a polar surface area of 178 Å2 and a polarizability of 35.4±0.5 10-24cm3 . Its surface tension is 76.8±3.0 dyne/cm, and it has a molar volume of 257.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Photolysis on Different Surfaces
Photolysis of tribenuron-methyl, a chemical closely related to the requested molecule, has been studied as a thin film on various surfaces including glass, soil, and plant surfaces. This research highlights the degradation pathways and products formed under the influence of light, providing insights into environmental fate and the potential for photodegradation in agricultural settings. The rate of photodegradation was found to be greater on glass surfaces compared to soil surfaces (Bhattacharjeel & Dureja, 2002).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of cyclic dipeptidyl ureas via the Ugi reaction, involving semicarbazones and isocyanides, produces 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. This novel class of compounds, which includes variations of the target molecule, demonstrates the versatility and potential for developing unique bioactive substances or analytical standards (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Photophysical Properties
The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, including derivatives with methoxy groups, sheds light on their luminescence properties. These insights are crucial for applications in materials science, particularly in the design of luminescent materials with potential uses in sensors, imaging agents, and organic light-emitting diodes (Kim et al., 2021).
Sorption and Environmental Fate
Research on the sorption of sulfonylurea herbicides on soils and their environmental fate addresses critical aspects of agricultural chemistry. Understanding the adsorption behavior of compounds like tribenuron-methyl on different soil types aids in assessing their mobility, persistence, and potential impact on non-target ecosystems. This information is vital for developing strategies to minimize environmental contamination and for the design of new compounds with favorable environmental profiles (Földényi, Toth, Samu, & Érsek, 2013).
Leaching and Degradation in Soil
Investigations into the leaching and degradation of ethametsulfuron-methyl in soil provide insights into the environmental behavior of sulfonylurea herbicides. This research is fundamental for understanding how these compounds move through soil profiles and their degradation kinetics, which are influenced by soil pH and type. Such studies are crucial for environmental risk assessments and the development of management practices to prevent groundwater contamination (Si, Wang, Zhou, Hua, & Zhou, 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are known to target microbial cell membranes .
Mode of Action
It is suggested that similar compounds work by disrupting the microbial cell membrane, leading to protein denaturation within the cell . This can inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .
Biochemical Pathways
The disruption of the microbial cell membrane and the subsequent protein denaturation can affect various biochemical pathways within the cell .
Result of Action
Similar compounds are known to cause protein denaturation and inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .
Action Environment
The activity of similar compounds can be affected by the ph value of the solution .
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7S/c1-7-15-12(18-14(16-7)26-3)17-13(22)19-27(23,24)10-6-8(20)4-5-9(10)11(21)25-2/h4-6,20H,1-3H3,(H2,15,16,17,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFJWNPRLHOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144988 |
Source


|
| Record name | G 7460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
CAS RN |
102394-28-5 |
Source


|
| Record name | G 7460 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G 7460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)



